5-ACETYL-4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE
Description
5-ACETYL-4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is a complex organic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The unique structure of this compound, featuring multiple functional groups such as acetyl, benzyloxy, dibromo, methoxy, and phenyl groups, makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C26H22Br2N2O4 |
|---|---|
Molecular Weight |
586.3 g/mol |
IUPAC Name |
5-acetyl-4-(2,3-dibromo-5-methoxy-4-phenylmethoxyphenyl)-6-phenyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C26H22Br2N2O4/c1-15(31)20-23(17-11-7-4-8-12-17)29-26(32)30-24(20)18-13-19(33-2)25(22(28)21(18)27)34-14-16-9-5-3-6-10-16/h3-13,24H,14H2,1-2H3,(H2,29,30,32) |
InChI Key |
FAOLPGPRWBPOIT-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3)OC)C4=CC=CC=C4 |
Canonical SMILES |
CC(=O)C1=C(NC(=O)NC1C2=CC(=C(C(=C2Br)Br)OCC3=CC=CC=C3)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ACETYL-4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Dihydropyrimidinone Core: This step often involves a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions to form the dihydropyrimidinone core.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a phenol derivative.
Bromination: The dibromo groups are typically introduced through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Acetylation: The acetyl group can be added using acetic anhydride or acetyl chloride in the presence of a base.
Methoxylation: The methoxy group is introduced through a methylation reaction, often using dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl and methoxy groups, leading to the formation of corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Nitro compounds, sulfonic acids
Hydrolysis: Carboxylic acids, amines
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 5-ACETYL-4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE is investigated for its potential as an enzyme inhibitor. Its structure suggests it could interact with various biological targets, potentially leading to the development of new pharmaceuticals.
Medicine
In medicine, this compound is explored for its potential therapeutic effects Its unique structure may allow it to act as an anti-inflammatory, antimicrobial, or anticancer agent
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its complex structure and reactivity.
Mechanism of Action
The mechanism of action of 5-ACETYL-4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its targets. These interactions can modulate the activity of the target proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-4-(4-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the benzyloxy and dibromo groups, which may result in different biological activities.
4-(4-benzyloxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the acetyl and dibromo groups, potentially altering its reactivity and biological effects.
5-acetyl-4-(2,3-dibromo-5-methoxyphenyl)-6-phenyl-3,4-dihydropyrimidin-2(1H)-one: Lacks the benzyloxy group, which may affect its solubility and interaction with biological targets.
Uniqueness
The uniqueness of 5-ACETYL-4-[4-(BENZYLOXY)-2,3-DIBROMO-5-METHOXYPHENYL]-6-PHENYL-3,4-DIHYDRO-2(1H)-PYRIMIDINONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-donating (methoxy, benzyloxy) and electron-withdrawing (dibromo) groups on the aromatic ring can significantly influence its chemical behavior and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
